Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C13H21N5O2. It is a derivative of piperazine and pyridazine, featuring a tert-butyl ester group. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridazine and 1-Boc-piperazine.
Reaction with tert-butyl chloroformate: The 1-Boc-piperazine is reacted with tert-butyl chloroformate to form the tert-butyl ester.
Coupling Reaction: The tert-butyl ester is then coupled with 2-aminopyridazine under appropriate conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction yield and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical reactions.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Explored as a potential scaffold for the development of new pharmaceutical compounds.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridazin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridazine ring (e.g., amino, nitro, chloro groups).
- Reactivity: These structural differences influence the reactivity and chemical behavior of the compounds.
- Applications: While all these compounds can serve as intermediates in organic synthesis, their specific applications may vary based on their unique properties.
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVUQPRZYYTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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